molecular formula C16H15FO B1327600 3-(3-Fluorophenyl)-4'-methylpropiophenone CAS No. 898788-69-7

3-(3-Fluorophenyl)-4'-methylpropiophenone

Cat. No. B1327600
M. Wt: 242.29 g/mol
InChI Key: YQFFCNWAJDRXKB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents under different conditions.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied.


Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

The compound 2-Hydroxy-2-methylpropiophenone, closely related to 3-(3-Fluorophenyl)-4'-methylpropiophenone, has been studied for its unique reactivity in palladium-catalyzed arylation reactions. This process involves multiple arylation via successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).

Synthesis of Antiandrogens

Research on 3-substituted derivatives of 2-hydroxypropionanilides, which are structurally similar to 3-(3-Fluorophenyl)-4'-methylpropiophenone, has shown potential in the synthesis of nonsteroidal antiandrogens. These compounds demonstrate significant activity as antiandrogens and are explored for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Radiopharmaceutical Intermediates

Studies have explored the synthesis of [18F]fluoroarylketones, including derivatives similar to 3-(3-Fluorophenyl)-4'-methylpropiophenone, for use as bifunctional radiopharmaceutical intermediates. This research is crucial for developing advanced imaging agents in medical diagnostics (Banks & Hwang, 1994).

Anaerobic Transformation Studies

Fluorophenols, like 3-fluorophenol which is part of the studied compound, have been used to investigate the anaerobic transformation of phenol to benzoate. This research provides insight into environmental processes related to phenol degradation (Genthner, Townsend, & Chapman, 1989).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle the compound safely and how to dispose of it properly.


Future Directions

This could involve potential applications of the compound in fields such as medicine, materials science, or energy storage. It could also involve suggestions for further research.


Please note that this is a general approach and the specific details would depend on the particular compound. For “3-(3-Fluorophenyl)-4’-methylpropiophenone”, you would need to consult scientific literature or databases for detailed information. If you have access to a university library, they can often help you find this information. You could also try online databases such as PubMed for biological information, the Protein Data Bank for structural information, or the Reaxys or SciFinder databases for chemical information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

3-(3-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFCNWAJDRXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644511
Record name 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-4'-methylpropiophenone

CAS RN

898788-69-7
Record name 1-Propanone, 3-(3-fluorophenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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